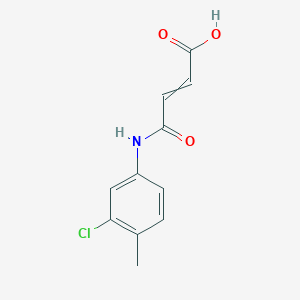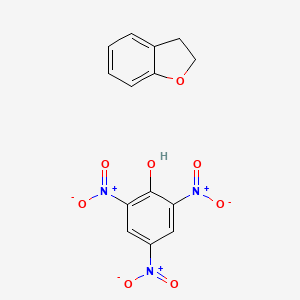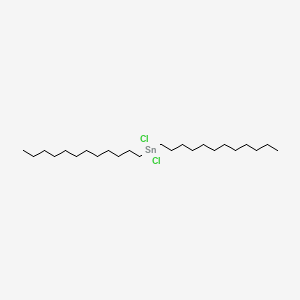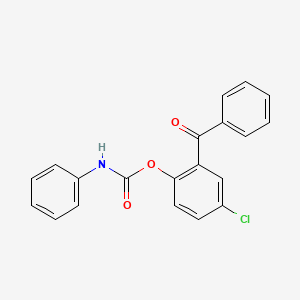
3'-Chloro-4'-methylmaleanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-4’-methylmaleanilic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . It is a derivative of maleanilic acid, characterized by the presence of a chlorine atom at the 3’ position and a methyl group at the 4’ position on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-methylmaleanilic acid typically involves the chlorination of 4’-methylmaleanilic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for 3’-Chloro-4’-methylmaleanilic acid are not well-documented in the literature. the process likely involves large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methylmaleanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 3’ position can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3’-Chloro-4’-methylmaleanilic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-methylmaleanilic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-2’-methylmaleanilic acid
- 4’-Methylmaleanilic acid
- 3’-Methylmaleanilic acid
- 3’,4’-Dimethylmaleanilic acid
- 3’,5’-Dichloro-2’-hydroxy-4’-methylmaleanilic acid .
Uniqueness
3’-Chloro-4’-methylmaleanilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group on the aromatic ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI Key |
SNQFRXRWCMCJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)











